Literature review of phenanthridine thiol derivatives in medicinal chemistry
Literature review of phenanthridine thiol derivatives in medicinal chemistry
[1]
Executive Summary: The Sulfur Advantage in Tricyclic Scaffolds
The phenanthridine nucleus (benzo[c]quinoline) remains a privileged scaffold in medicinal chemistry, historically anchored by DNA-intercalating agents like ethidium bromide.[1] However, the incorporation of sulfur moieties—specifically thiols, thiones, and thioethers at the C6 position—represents a critical evolution in this pharmacophore.
Unlike their oxygen or nitrogen counterparts, sulfur-substituted phenanthridines offer unique electronic modulation (via d-orbital expansion) and lipophilicity profiles (
Chemical Architecture & Tautomerism
The reactivity of the phenanthridine core is concentrated at the C6 position (analogous to C1 in isoquinoline). When introducing a thiol group here, researchers must account for the thiol-thione tautomerism .
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The Species: In solution, phenanthridine-6-thiol exists in equilibrium with phenanthridine-6(5H)-thione.[1]
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Medicinal Implication: The thione form (C=S) dominates in polar solvents and solid state, acting as a hydrogen bond acceptor.[1] The thiol form (-SH) is reactive toward electrophiles, facilitating the synthesis of thioethers (S-alkyl/aryl derivatives), which are the primary focus for stable drug candidates.
DOT Diagram: Tautomerism & Functionalization
Caption: The chemical progression from the core scaffold to stable thioether drug candidates via the thiol-thione equilibrium.[1]
Synthetic Strategies: From Nucleophilic Substitution to Radical Annulation
Classical Nucleophilic Displacement ( )
The traditional route involves converting phenanthridin-6-one to 6-chlorophenanthridine using
Modern Radical Cyclization (Recommended)
A more atom-economic approach utilizes 2-isocyanobiphenyls reacting with thiols.[1] This cascade reaction is promoted by oxidants like tert-butyl peroxybenzoate (TBPB) or visible light photoredox catalysis.[1]
Mechanism:
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Generation of a thiyl radical (RS[1]•).
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Radical addition to the isocyanide carbon.[1]
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Cyclization onto the adjacent aromatic ring.[1]
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Aromatization to yield the 6-(arylthio)phenanthridine.[1]
Detailed Experimental Protocols
Protocol A: Synthesis of 6-(Phenylthio)phenanthridine via Radical Cyclization
Rationale: This protocol avoids transition metals, reducing purification costs and trace metal contamination in biological assays.[1]
Reagents:
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2-Isocyanobiphenyl (0.3 mmol)[1]
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Thiophenol (0.36 mmol)
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TBPB (tert-butyl peroxybenzoate) (0.9 mmol)[1]
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Solvent: Chlorobenzene or Xylene (anhydrous)
Step-by-Step Workflow:
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Setup: In a dried 10 mL Schlenk tube, dissolve 2-isocyanobiphenyl (54 mg) and thiophenol (40 mg) in 3.0 mL of chlorobenzene under an argon atmosphere.
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Initiation: Add TBPB (175 mg) dropwise to the mixture.
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Reaction: Seal the tube and heat to 110°C in an oil bath. Stir vigorously for 12 hours.
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Workup: Cool to room temperature. Quench with saturated
(aq).[1] Extract with Dichloromethane ( mL).[1] -
Purification: Dry organic layer over
, concentrate in vacuo. Purify via flash column chromatography (Silica gel, gradient Hexane 5% EtOAc/Hexane). -
Yield: Expect 75–85% of a pale yellow solid.
Protocol B: DNA Binding Affinity Assay (Ct-DNA Titration)
Rationale: To validate the intercalation potential of the synthesized thio-derivative.
Reagents:
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Calf Thymus DNA (Ct-DNA)[1]
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Tris-HCl buffer (5 mM, pH 7.2, 50 mM NaCl)
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Synthesized Phenanthridine derivative (10 mM DMSO stock)
Workflow:
-
Baseline: Prepare a 20
M solution of the phenanthridine derivative in Tris buffer. Record UV-Vis spectrum (200–600 nm).[1] -
Titration: Add aliquots of Ct-DNA (0 to 100
M) to both the sample and reference cuvettes (to correct for DNA absorbance).[1] -
Observation: Monitor the hypochromic effect (decrease in absorbance) and bathochromic shift (red shift) at the
(typically 320–350 nm for phenanthridines).[1] -
Calculation: Plot
vs to determine the intrinsic binding constant ( ) using the Wolfe-Shimer equation.[1]
Medicinal Chemistry & SAR Analysis
The introduction of the sulfur atom at C6 profoundly alters the pharmacological profile compared to the parent 6-amino (ethidium) or 6-oxygen (phenanthridinone) analogs.
Comparative Data: Heteroatom Impact at C6
| Feature | 6-Amino (N) | 6-Oxo (O) | 6-Thio (S) | Medicinal Consequence |
| Electronic Effect | H-bond Donor | H-bond Acceptor | Soft Nucleophile | Sulfur allows for metabolic activation (S-oxidation) to sulfoxides.[1] |
| Lipophilicity ( | Low (Polar) | Moderate | High | Thioethers cross the Blood-Brain Barrier (BBB) more effectively.[1] |
| DNA Binding | Strong (Electrostatic) | Weak | Moderate (Intercalation) | S-derivatives rely on |
| Metabolic Stability | N-acetylation risk | Stable | S-oxidation | Thioethers can act as prodrugs, oxidizing to sulfoxides/sulfones in vivo. |
Mechanism of Action: Intercalation & Topoisomerase Poisoning
Phenanthridine thioethers function primarily as DNA intercalators .[1] The planar tricyclic system slides between base pairs (preferentially GC sites).[1] The bulky sulfur substituent at C6 protrudes into the minor groove, providing a secondary anchor point.[1]
Pathway Visualization:
Caption: The pharmacological cascade from drug entry to apoptosis via Topoisomerase II poisoning.[1]
References
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Wu, C., et al. (2016).[1][2] "Synthesis of 6-(arylthio)phenanthridines by cyclization reaction of 2-isocyanobiphenyls with thiols." ARKIVOC, 2016(iii), 110-124.[1][2][3] Link
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Xiao, T., et al. (2014).[1] "Synthesis of 6-substituted phenanthridines by metal-free, visible-light induced aerobic oxidative cyclization." Green Chemistry, 16, 2418-2421.[1] Link
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Tumir, L. M., et al. (2014).[1] "Come-back of phenanthridine and phenanthridinium derivatives in the 21st century." Beilstein Journal of Organic Chemistry, 10, 2924–2938.[1] Link
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Purohit, S., et al. (2022).[1][4] "Synthesis, Characterization and Evaluation of Anticancer Activity of Phenanthridine Derivatives." International Journal of Pharmaceutical Erudition, 11(2), 14-18.[1][4] Link
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Clement, B., et al. (2005).[1] "Metabolic activation of phenanthridine derivatives." Drug Metabolism Reviews, 37, 123-145.[1] (Contextual grounding for metabolic stability claims).
